

(S)-1-Chloro-2-propanol chemical properties

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Compound of Interest

Compound Name: (S)-1-Chloro-2-propanol

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An In-depth Technical Guide to the Chemical Properties of **(S)-1-Chloro-2-propanol**

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-1-Chloro-2-propanol is a chiral molecule of significant interest in the chemical and pharmaceutical industries. Its stereospecificity makes it a valuable building block in asymmetric synthesis, particularly for the development of chiral drugs. This document provides a comprehensive overview of the chemical and physical properties of **(S)-1-Chloro-2-propanol**, detailed experimental protocols for its synthesis and key reactions, and a summary of its applications and safety considerations. All quantitative data is presented in structured tables for ease of reference, and key processes are visualized using workflow diagrams.

Chemical and Physical Properties

(S)-1-Chloro-2-propanol is a colorless liquid with a mild, pungent odor.^{[1][2][3]} It is soluble in water and ethanol.^[1] The following tables summarize its key physical and chemical properties.

Table 1: General and Physical Properties

Property	Value	Source(s)
Molecular Formula	C3H7ClO	[1][2]
Molar Mass	94.54 g/mol	[1][2][3]
Appearance	Colorless liquid	[1][2][4]
Odor	Mild, pungent	[1][3]
Density	1.108 g/mL	[1]
1.111 g/mL at 25 °C	[4][5]	
1.115 at 68 °F	[3]	
Boiling Point	123-124 °C	
126-127 °C	[4][5]	
259 to 261 °F at 760 mmHg	[3]	
Melting Point	<25 °C	
Solubility	Soluble in water and ethanol	[1]
Water solubility: ≥ 100 mg/mL at 73 °F	[3]	
Refractive Index	n _{20/D} 1.439	
1.4392 @ 20 °C/D	[3]	

Table 2: Safety and Handling

Property	Value	Source(s)
Flash Point	125 °F (52 °C)	[3] [6]
Vapor Pressure	4.9 mmHg at 68°F	[7]
Vapor Density	3.3 (relative to air)	[7]
Lower Explosive Limit (LEL)	4.1 % at 158°F	[7]
Upper Explosive Limit (UEL)	8.5 % at 158°F	[7]
Hazards	Irritating to eyes, skin, and respiratory system. Flammable liquid and vapor.	[1] [2] [6] [7]

Spectral Data

Spectroscopic data is crucial for the identification and characterization of **(S)-1-Chloro-2-propanol**.

Table 3: Spectral Data Summary

Spectroscopy	Data	Source(s)
¹ H NMR	Spectra available	[8] [9]
¹³ C NMR	Spectra available	[8] [10]
Mass Spectrometry (MS)	Spectra available	[8] [11] [12]
Infrared (IR) Spectroscopy	Spectra available	[8]

Note: Detailed spectral data such as chemical shifts and peak assignments would require access to spectral databases.

Chemical Reactivity and Synthesis

(S)-1-Chloro-2-propanol is a versatile chiral building block in organic synthesis.[\[13\]](#) It participates in a variety of reactions, including esterification, etherification, and olefin addition.
[\[1\]](#)

Key Reactions

- Base-Induced Epoxidation: In the presence of a base, **(S)-1-Chloro-2-propanol** undergoes intramolecular cyclization to form (S)-propylene oxide.
- Formation of Chiral Amino Alcohols: Reaction with ammonia or primary/secondary amines results in the nucleophilic substitution of the chlorine atom to yield chiral amino alcohols.[\[13\]](#)
- Formation of Chiral Ethers: Alkoxides can act as nucleophiles to displace the chloride and form chiral ethers.[\[13\]](#)
- Oxidation: Oxidation of the secondary alcohol group, for instance using a Swern oxidation, yields the prochiral ketone, 1-chloro-2-propanone.[\[13\]](#)

Synthetic Pathways

(S)-1-Chloro-2-propanol can be synthesized through several routes:

- Chlorination of (S)-2-propanol: This can be achieved using chlorinating agents such as thionyl chloride or hydrogen chloride.[\[1\]](#)
- Biocatalytic Reduction of Chloroacetone: The yeast *Rhodotorula glutinis* can reduce chloroacetone to produce optically pure **(S)-1-Chloro-2-propanol** with a high enantiomeric excess.[\[13\]](#) This stereoselective reduction is catalyzed by an NAD(P)H-dependent alcohol dehydrogenase.[\[13\]](#)

Experimental Protocols

Protocol 1: Synthesis of (S)-1-Chloro-2-propanol via Asymmetric Hydrogenation

This protocol is adapted from a general procedure for the catalytic asymmetric hydrogenation of β -chloro-propiophenone, which produces a similar chiral chlorohydrin and illustrates the principles that can be applied.[\[14\]](#)

Materials:

- β -chloro-propiophenone (substrate)

- Isopropanol (solvent)
- $\text{Fe}(\text{S-BINAP})_2(\text{S,S-DPENDS})/\gamma\text{-Al}_2\text{O}_3$ (chiral catalyst)
- Potassium hydroxide (KOH)
- High purity nitrogen (N_2) and hydrogen (H_2) gas
- High-pressure reactor

Procedure:

- Dissolve 0.5 g of β -chloro-propiophenone in 20 mL of isopropanol in a high-pressure reactor.
- Add 15 mg of the chiral iron-based catalyst.
- Add a specific amount of KOH to achieve the desired alkali concentration (e.g., 1.63×10^{-2} mol/L).[\[14\]](#)
- Seal the reactor and purge the system with high purity N_2 three times to remove oxygen.
- Purge the reactor with H_2 three times.
- Pressurize the reactor with H_2 to 1.2 MPa.
- Heat the reaction mixture to 60 °C and maintain for 1.5 hours with stirring.[\[14\]](#)
- After the reaction, cool the reactor, release the pressure, and analyze the product mixture for yield and enantiomeric excess using gas chromatography.

Protocol 2: Analysis of Water Content by Karl Fischer Titration

This is a general procedure for determining the water content in an alcohol like 2-propanol.

Method: Coulometric Karl Fischer Titration

Apparatus:

- Karl Fischer Coulometer with a titration cell (with or without a diaphragm)
- Syringe for sample injection

Procedure:

- Place the Karl-Fischer reagent into the titration cell.
- Start the coulometer to titrate the solvent until it is dry (preliminary titration).
- Wait for the drift to stabilize.
- Accurately weigh a syringe containing the **(S)-1-Chloro-2-propanol** sample.
- Inject a precise amount of the sample into the titration cell.
- Reweigh the syringe to determine the exact sample weight.
- Start the water determination titration. The instrument will automatically calculate the water content.

Visualizations

Diagram 1: Synthetic Pathway to (S)-1-Chloro-2-propanol

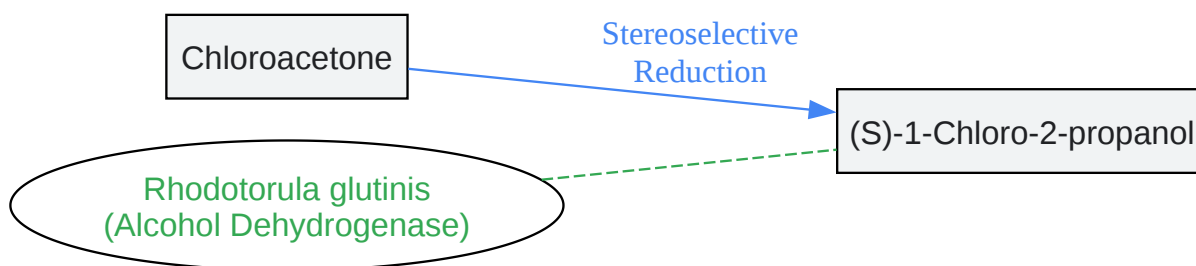


Figure 1: Synthesis of (S)-1-Chloro-2-propanol

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Caption: Biocatalytic reduction of chloroacetone.

Diagram 2: Key Reactions of (S)-1-Chloro-2-propanol

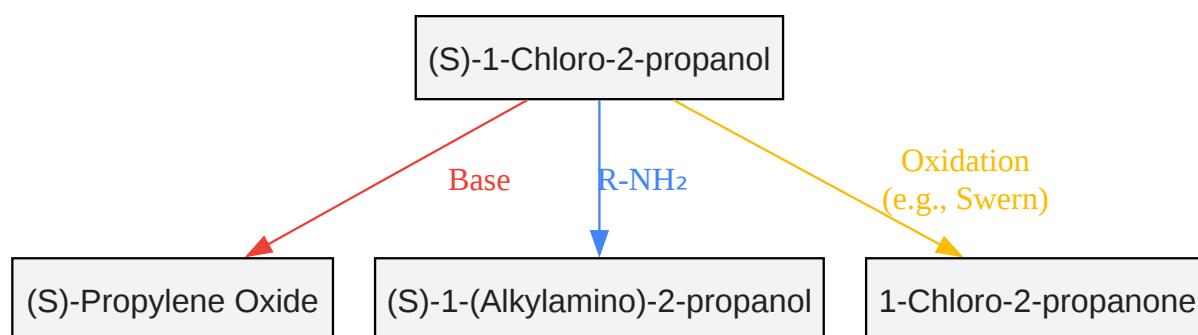


Figure 2: Reactivity of (S)-1-Chloro-2-propanol

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Caption: Major synthetic transformations.

Applications in Research and Drug Development

(S)-1-Chloro-2-propanol is a crucial intermediate in the synthesis of various pharmaceuticals. [2][13] Its defined stereochemistry is essential for creating complex molecules with the correct three-dimensional orientation, which is a critical factor for effective drug-receptor interactions. [13] A notable application is its use as a precursor in the synthesis of linezolid, a potent antibiotic for treating serious bacterial infections. [13] It is also used as a chemical intermediate for manufacturing propylene oxide, polyurethane polyols, and propylene glycol. [5][13]

Safety and Handling

(S)-1-Chloro-2-propanol is an irritant and may cause harm to the eyes, skin, and respiratory and digestive systems. [1][7] It is a flammable liquid and vapor. [6] Appropriate personal protective equipment, including gloves, and eye/face protection, should be worn to avoid contact. [1][15] Work should be conducted in a well-ventilated area, and sources of ignition should be avoided. [6][16] In case of ingestion or significant inhalation, immediate medical attention is necessary. [1] Store in a tightly closed container in a cool, dry, and well-ventilated place, away from light. [1][16]

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